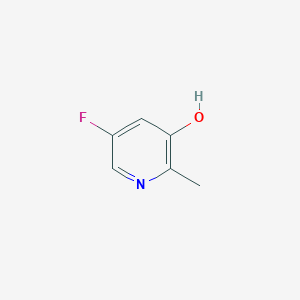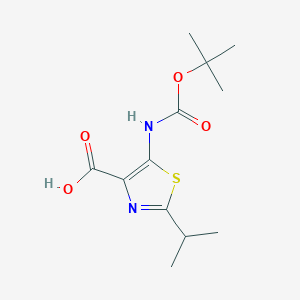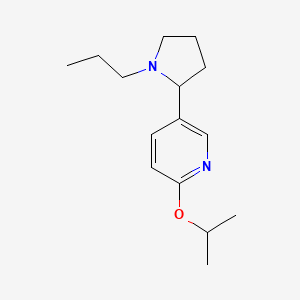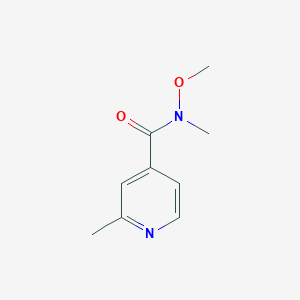
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-クロロ-8-メトキシ-4-オキソキノリン-1(4H)-イル)アセトニトリルは、キノリン系に属する合成有機化合物です。キノリン誘導体は、多様な生物活性を持ち、医薬品開発において、製薬化学分野で頻繁に使用されます。
2. 製法
合成経路と反応条件
2-(5-クロロ-8-メトキシ-4-オキソキノリン-1(4H)-イル)アセトニトリルの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、アニリン誘導体から誘導できるキノリンコアの調製から始まります。
メトキシ化: 8位におけるメトキシ基は、ナトリウムメトキシドなどの塩基の存在下、メタノールを用いて導入されます。
酸化: キノリン環を酸化して4-オキソ基を形成する反応は、過マンガン酸カリウムなどの酸化剤を用いて行うことができます。
アセトニトリル導入:
工業的製法
この化合物の工業的製法では、効率、収率、コスト効率を最適化した同様の反応手順を用いて、大規模合成を行う可能性があります。連続フロー反応器や自動合成プラットフォームが、生産規模拡大のために採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives.
Methoxylation: The methoxy group at the 8-position is introduced using methanol in the presence of a base like sodium methoxide.
Oxidation: The oxidation of the quinoline ring to form the 4-oxo group can be carried out using oxidizing agents like potassium permanganate.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
化学反応の分析
反応の種類
2-(5-クロロ-8-メトキシ-4-オキソキノリン-1(4H)-イル)アセトニトリルは、以下のものを含む、さまざまな化学反応を起こす可能性があります。
酸化: さらなる酸化により、キノリンN-オキシドが生成される場合があります。
還元: 還元反応では、4-オキソ基がヒドロキシル基に変換されることがあります。
置換: 塩素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アンモニア、第一級アミン、チオール。
生成される主な生成物
酸化: キノリンN-オキシド。
還元: 4-ヒドロキシキノリン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換キノリン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性を研究されています。
医学: 特に特定の酵素や受容体を標的とする、薬物開発における潜在的な使用が調査されています。
産業: 特殊化学薬品や材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of specialty chemicals and materials.
作用機序
2-(5-クロロ-8-メトキシ-4-オキソキノリン-1(4H)-イル)アセトニトリルの作用機序は、その特定の生物学的標的に依存します。一般に、キノリン誘導体は、酵素、受容体、DNAなどのさまざまな分子標的と相互作用することができます。この化合物は、酵素活性を阻害したり、受容体部位に結合したり、DNAに挿入されることで、その生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
クロロキン: キノリン構造が類似した抗マラリア薬。
キノリン: キノリン系の親化合物。
8-ヒドロキシキノリン: 金属キレート作用で知られています。
独自性
2-(5-クロロ-8-メトキシ-4-オキソキノリン-1(4H)-イル)アセトニトリルは、その特定の置換パターンにより、他のキノリン誘導体とは異なる生物活性と化学反応性を示す可能性があるため、ユニークです。
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-10-3-2-8(13)11-9(16)4-6-15(7-5-14)12(10)11/h2-4,6H,7H2,1H3 |
InChIキー |
VOMVUZWDTCULEX-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11806451.png)




![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)

![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)


